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Compound of Interest

Compound Name: VU0467319

Cat. No.: B15606161 Get Quote

An In-depth Look at the Discovery and Preclinical Development of a Promising Alzheimer's

Disease Candidate

VU0467319, a novel M1 muscarinic acetylcholine receptor (mAChR) positive allosteric

modulator (PAM), has emerged from a dedicated research effort to address the cognitive

deficits associated with Alzheimer's disease and other CNS disorders. This technical guide

delves into the early development history of VU0467319, from its conceptualization to its

advancement into investigational new drug (IND)-enabling studies and Phase I clinical trials.

The journey of VU0467319 underscores a strategic approach to drug discovery, prioritizing high

selectivity and a favorable safety profile to overcome the challenges that have plagued

previous attempts to modulate the cholinergic system.

From a Reactive Hit to a Refined Candidate: The
Discovery Pathway
The development of VU0467319 originated from a high-throughput screening campaign that

identified an isatin derivative, VU0119498, as a PAM of Gq-coupled mAChRs (M1, M3, and

M5).[1][2] While this initial hit lacked M1 agonism, a desirable trait to avoid cholinergic side

effects, it suffered from pan-Gq activity and the presence of a reactive isatin moiety, making it

an unsuitable lead compound.[1][2] Medicinal chemistry efforts focused on eliminating the

undesirable isatin group and optimizing for M1 selectivity. This led to the development of

ML137, a selective M1 PAM with minimal agonism, achieved through modifications to the
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southern benzyl tail of the lead compound.[1][2] Further optimization of this scaffold culminated

in the discovery of VU0467319, a clinical candidate with a superior overall profile.[1][2]
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Roadmap to the discovery of VU0467319.

In Vitro Pharmacology: Potency, Selectivity, and
Mechanism of Action
VU0467319 is characterized as a moderately potent M1 PAM with minimal intrinsic agonist

activity.[1][2][3][4][5] This profile was intentionally pursued to avoid the overstimulation of the

M1 receptor, a phenomenon linked to adverse cholinergic effects observed with earlier M1

agonists.[1][2] The compound demonstrates high selectivity for the M1 receptor over other

muscarinic receptor subtypes (M2-M5).[1][6]

Parameter Human Rat Mouse
Cynomolgus
Monkey

M1 PAM EC50
492 ± 2.9 nM[1]

[2][3][4][5]
398 ± 195 nM[1] 728 ± 184 nM[1] 374 nM[1]

% ACh Max

Response

71.3 ± 9.9%[1][2]

[3][4][5]
81.3 ± 11.3%[1] 55.9 ± 5.6%[1] 57.8%[1]

M1 Agonism

EC50

> 30 µM[1][2][3]

[4][5][6]
- - -

M2-M5 PAM

EC50
> 30 µM[1][6] > 30 µM[1] - -

β-arrestin2

Recruitment

EC50

890 nM[1][2] - - -

Table 1: In Vitro

Potency and

Selectivity of

VU0467319

Across Species.

Experimental Protocols:
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Calcium Mobilization Assay: To determine the PAM and agonist activity of VU0467319,

calcium mobilization assays were performed in cell lines expressing human, rat, mouse, or

cynomolgus monkey M1-M5 receptors. For PAM determination, increasing concentrations of

VU0467319 were added approximately 2 minutes before the addition of an EC20

concentration of acetylcholine (ACh). The resulting calcium flux was measured and

normalized to the maximal response induced by ACh alone.[1]

Radioligand Binding Assay: To confirm an allosteric mechanism of action, competitive

radioligand binding assays were conducted. VU0467319 (up to 30 µM) was tested for its

ability to displace the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS) from

muscarinic receptors. The lack of displacement indicated that VU0467319 does not bind to

the same site as the orthosteric ligand.[1][2]

M1 Muscarinic Receptor

M1 Receptor Gq ProteinActivates Phospholipase CActivates

IP3

Generates

DAGGenerates

Intracellular Ca2+
Release

Protein Kinase C
Activation

Acetylcholine (ACh)
(Orthosteric Agonist)

Binds to
Orthosteric Site

VU0467319
(Positive Allosteric Modulator)

Binds to
Allosteric Site

Click to download full resolution via product page

M1 receptor signaling pathway modulated by VU0467319.

Drug Metabolism and Pharmacokinetics (DMPK)
A favorable DMPK profile was crucial for the advancement of VU0467319. The compound

exhibited good central nervous system (CNS) penetration and pharmacokinetic properties

across multiple species, suggesting its potential for oral administration and effective target

engagement in the brain.[1][2][3][4][5]
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Species Route T1/2 (h)
Clp
(mL/min
/kg)

Vss
(L/kg)

%F Kp Kp,uu

Mouse IV/PO 4.1[1] 25.4[1] 0.67[1] 80[1] 0.77[1][2] 1.3[1][2]

Rat IV/PO 3.0[1] 3.0[1] - 93[1] 0.64[1][2] 0.91[1][2]

Dog IV/PO 7.5[1] 4.0[1] 2.2[1] 100[1] - -

Cynomol

gus

Monkey

IV/PO 4.3[1] 3.3[1] - 59[1] - -

Table 2:

In Vivo

Pharmac

okinetic

Paramet

ers of

VU04673

19.

Species Plasma fu Brain Homogenate fu

Mouse 0.028[1] 0.048[1]

Rat 0.028[1] 0.040[1]

Dog 0.076[1] -

Cynomolgus Monkey 0.059[1] -

Human 0.034[1] -

Table 3: In Vitro Plasma and

Brain Tissue Binding of

VU0467319.

Preclinical Efficacy and Safety
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VU0467319 demonstrated robust efficacy in preclinical models of cognition.[1][2][3] Importantly,

and in stark contrast to earlier M1 agonists, it did not induce the typical cholinergic adverse

effects, often referred to by the acronym SLUDGE (salivation, lacrimation, urination, defecation,

gastrointestinal distress, and emesis).[1][2] This favorable safety profile was observed in mice,

rats, dogs, and non-human primates.[1][2][3] The absence of these side effects, even after 4-

week GLP toxicology studies in rats and dogs, was a critical factor in its progression to human

trials.[1][2][3]

Advancement to Clinical Trials
Based on its promising preclinical profile, VU0467319 advanced into a Phase I single

ascending dose (SAD) clinical trial (NCT03220295).[1][2][3] The trial in healthy volunteers

confirmed the favorable safety profile, with no cholinergic adverse effects observed.[1][2][3]

Furthermore, signals of target engagement were detected at the highest doses tested,

providing early validation of the therapeutic concept in humans.[1][2][3]
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Logical workflow of VU0467319's progression.
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In conclusion, the early development of VU0467319 represents a significant advancement in

the pursuit of a safe and effective treatment for cognitive impairment. By focusing on a

pharmacological profile of selective M1 positive allosteric modulation with minimal agonism,

researchers have successfully navigated the historical pitfalls of cholinergic drug development.

The comprehensive preclinical data, coupled with the promising results from the initial human

trial, establish VU0467319 as a compelling candidate for further clinical investigation in

Alzheimer's disease and related disorders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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